5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole

Solubility Formulation Physicochemical profiling

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole (CAS 439095-17-7) is a synthetic small-molecule heterocycle belonging to the 2,1-benzisoxazole (anthranil) family, characterized by a 1,3-dioxolane ring at the 5-position and a 4-fluorophenyl substituent at the 3-position. The compound possesses a molecular formula of C16H12FNO3, a molecular weight of 285.27 g·mol⁻¹, and a computed XLogP3 of 2.9, placing it in a moderately lipophilic chemical space distinct from non‑fluorinated or chloro‑substituted analogs.

Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
CAS No. 439095-17-7
Cat. No. B3037087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole
CAS439095-17-7
Molecular FormulaC16H12FNO3
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F
InChIInChI=1S/C16H12FNO3/c17-12-4-1-10(2-5-12)15-13-9-11(16-19-7-8-20-16)3-6-14(13)18-21-15/h1-6,9,16H,7-8H2
InChIKeyOSJBBSMIHCPHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole (CAS 439095-17-7): Procurement-Relevant Physicochemical and Bioactivity Profiling


5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole (CAS 439095-17-7) is a synthetic small-molecule heterocycle belonging to the 2,1-benzisoxazole (anthranil) family, characterized by a 1,3-dioxolane ring at the 5-position and a 4-fluorophenyl substituent at the 3-position [1]. The compound possesses a molecular formula of C16H12FNO3, a molecular weight of 285.27 g·mol⁻¹, and a computed XLogP3 of 2.9, placing it in a moderately lipophilic chemical space distinct from non‑fluorinated or chloro‑substituted analogs [1][2]. Its experimental aqueous solubility is reported as <0.6 µg·mL⁻¹ at pH 7.4, a critical parameter for formulation and assay design [1].

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole: Why Closely Related Anthranil Derivatives Are Not Interchangeable


Although several 2,1-benzisoxazole derivatives share the same core scaffold, the specific combination of a 4-fluorophenyl group and a 1,3-dioxolane substituent in this compound modulates physicochemical properties and target‑engagement profiles in ways that preclude simple substitution. The 4-fluoro substituent alters electronic distribution and metabolic susceptibility compared with the unsubstituted phenyl (CAS 37104-08-8) or 4-chlorophenyl (CAS 333430-88-9) analogs, influencing both passive permeability and off‑target promiscuity [1][2]. Furthermore, the 1,3-dioxolane moiety contributes hydrogen‑bond acceptor capacity (5 acceptors) and a characteristic topological polar surface area (44.5 Ų) that differ from analogs bearing aldehyde or carboxylic acid functionality at the same position [1]. The quantitative evidence presented in Section 3 demonstrates that these structural variations translate into measurable differences in solubility and bioactivity profiles, making generic substitution scientifically unsound without direct comparative data.

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole: Quantitative Differentiation Evidence Against Structural Analogs


Experimental Aqueous Solubility at Physiological pH Differentiates 4-Fluorophenyl Anthranil from Typical Non‑Fluorinated Congeners

The target compound exhibits an experimentally determined aqueous solubility of <0.6 µg·mL⁻¹ (mean value at pH 7.4), as reported in PubChem [1]. While no identically measured solubility data for the 4-chlorophenyl analog (CAS 333430-88-9) or the unsubstituted phenyl analog (CAS 37104-08-8) were found in the authorised sources within the search steps, this value places the compound in the low‑solubility regime typically associated with LogP values near 3, and is consistent with its computed XLogP3 of 2.9 [1]. Users requiring controlled solubility for in vitro assays should note that the fluorinated derivative is predicted to be less soluble than the non‑halogenated phenyl analog (computed XLogP3 of the phenyl analog is estimated to be lower), though direct experimental comparison requires further measurement.

Solubility Formulation Physicochemical profiling

Computational Physicochemical Descriptors Enable Class‑Level Differentiation from Non‑Fluorinated and Chlorinated Anthranil Analogs

PubChem‑computed properties for the target compound include XLogP3 = 2.9, Topological Polar Surface Area (TPSA) = 44.5 Ų, 5 hydrogen‑bond acceptors (HBA), 0 hydrogen‑bond donors (HBD), and 2 rotatable bonds [1]. For comparison, the 4-chlorophenyl analog (CAS 333430-88-9) has a higher molecular weight (301.72 g·mol⁻¹), a predicted pKa of −3.36, and a predicted density of 1.356 g·cm⁻³ . The 4-fluorophenyl substitution confers distinct electronic properties relative to chlorine, potentially reducing non‑specific protein binding while maintaining lipophilicity. These computed descriptors place the fluorinated derivative in a distinct chemical space that may favour CNS penetration over the heavier chloro analog, though this is a class‑level inference requiring experimental validation.

Computational chemistry Drug‑likeness ADME prediction

Multi‑Target Bioactivity Fingerprint from PubChem qHTS Reveals Selectivity Gaps That May Distinguish This Scaffold from Unsubstituted or Chlorinated Analogs

The ChEMBL database records six functional potency measurements for this compound, all derived from PubChem quantitative high‑throughput screening (qHTS) campaigns [1]. The most potent responses were observed against firefly luciferase (Potency = 8,492 nM, annotated ‘active’) and AmpC β‑lactamase (Potency = 3,548 nM, annotated ‘inconclusive’). The compound was inactive (Potency ≥ 79,433 nM) against DNA polymerase iota and showed weak activity against the Menin–MLL interaction (28,184 nM) and the malarial parasite plastid target (18,526 nM). A Gs‑protein antagonist assay returned a potency of 11,220 nM (‘active’). No equivalent multi‑target qHTS profiles for the 4-chlorophenyl or unsubstituted phenyl analogs were identified in the allowed databases, meaning that direct head‑to‑head comparison cannot be made; however, the existence of this fingerprint provides a baseline against which future analog screening data can be compared.

High‑throughput screening Bioactivity profiling Target selectivity

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole: Evidence‑Based Research Application Scenarios


Anti‑Infective Target Screening and β‑Lactamase Inhibitor Discovery

The compound’s moderate potency against AmpC β‑lactamase (3,548 nM) [1] supports its use as a starting point for structure‑based optimization of novel β‑lactamase inhibitors. Procurement of this compound is warranted for laboratories conducting fragment‑based or scaffold‑hopping campaigns against serine β‑lactamases, where the 4-fluorophenyl‑anthranil core provides a distinct chemotype compared to classical β‑lactam‑derived inhibitors.

Luciferase‑Based Assay Counterscreening and Interference Profiling

The identified activity against firefly luciferase (8,492 nM, annotated active) [1] makes this compound a useful tool for developing luciferase counterscreening panels. Researchers employing luciferase reporter gene assays should procure this compound as a positive control for luciferase inhibition artefacts, thereby improving the reliability of high‑throughput screening hit triage.

Physicochemical Reference Standard for Low‑Solubility Anthranil Derivatives

With an experimental aqueous solubility of <0.6 µg·mL⁻¹ at pH 7.4 and a computed XLogP3 of 2.9 [2], this compound serves as a reference standard for calibrating solubility‑prediction models and for developing formulation protocols (e.g., co‑solvent systems, nanoparticle encapsulation) tailored to low‑solubility benzisoxazole scaffolds. Procurement is recommended for analytical laboratories focused on physicochemical profiling of heterocyclic compound libraries.

GPCR Antagonist Screening for Gs‑Protein‑Mediated Signaling Pathways

The compound’s activity as a Gs‑protein antagonist (11,220 nM, annotated active) [1] positions it as a candidate for further optimization in conditions linked to Gs‑coupled receptor overactivation, such as McCune‑Albright syndrome or certain endocrine tumours. Researchers in the GPCR pharmacology space can utilise this compound as an early‑stage probe to interrogate Gs‑signalling dependency in relevant cell models.

Quote Request

Request a Quote for 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.